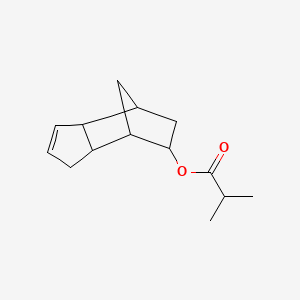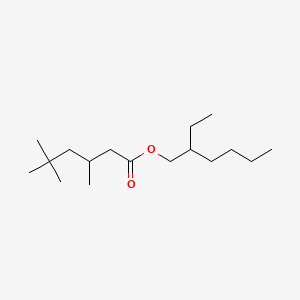
9-(Trimethylsilyl)fluorène
Vue d'ensemble
Description
9-(Trimethylsilyl)fluorene: is an organosilicon compound with the molecular formula C16H18Si . It is a derivative of fluorene, where a trimethylsilyl group is attached to the 9-position of the fluorene ring. This compound is known for its unique structural and electronic properties, making it a valuable intermediate in organic synthesis and materials science .
Applications De Recherche Scientifique
9-(Trimethylsilyl)fluorene has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: Used in the development of novel materials with unique electronic properties.
Catalysis: Acts as a precursor in the synthesis of catalysts for various organic transformations.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Mécanisme D'action
Target of Action
9-(Trimethylsilyl)fluorene primarily targets aldehydes . Aldehydes play a crucial role in various biochemical reactions, serving as key intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets through a process catalyzed by N-heterocyclic carbenes (NHCs). In the presence of 10 mol% NHC and 4 Å molecular sieves, 9-(Trimethylsilyl)fluorene undergoes an olefination reaction with aldehydes to produce dibenzofulvenes . When the nhc loading is reduced to 1 mol% and water is added, 9-(trimethylsilyl)fluorene selectively undergoes nucleophilic addition with aldehydes to afford fluorenyl alcohols .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of aldehydes to dibenzofulvenes and fluorenyl alcohols . This process is catalyzed by N-heterocyclic carbenes and can be switched between olefination and nucleophilic addition depending on the conditions .
Pharmacokinetics
The compound’s interaction with aldehydes suggests that it may be metabolized in the body through enzymatic processes .
Result of Action
The molecular effects of 9-(Trimethylsilyl)fluorene’s action include the production of dibenzofulvenes and fluorenyl alcohols . These compounds may have various cellular effects, depending on their specific properties and the cells they interact with.
Action Environment
The action of 9-(Trimethylsilyl)fluorene is influenced by environmental factors such as the presence of water and the concentration of NHC . These factors can switch the compound’s reaction with aldehydes between olefination and nucleophilic addition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Trimethylsilyl)fluorene typically involves the reaction of fluorene with chlorotrimethylsilane in the presence of a strong base such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction conditions are as follows :
Stage 1: Fluorene is treated with n-butyllithium in diethyl ether at -78°C to form the fluorenyllithium intermediate.
Stage 2: The fluorenyllithium intermediate is then reacted with chlorotrimethylsilane in diethyl ether at -78°C to yield 9-(Trimethylsilyl)fluorene.
Industrial Production Methods: While specific industrial production methods for 9-(Trimethylsilyl)fluorene are not widely documented, the laboratory synthesis methods can be scaled up for industrial production. The key considerations for industrial production include maintaining an inert atmosphere, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(Trimethylsilyl)fluorene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Olefination Reactions: In the presence of N-heterocyclic carbene catalysts, 9-(Trimethylsilyl)fluorene can react with aldehydes to form dibenzofulvenes.
Nucleophilic Addition Reactions: Under specific conditions, it can undergo nucleophilic addition with aldehydes to produce fluorenyl alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides and strong bases are commonly used.
Olefination: N-heterocyclic carbene catalysts and molecular sieves are used.
Nucleophilic Addition: Water and reduced catalyst loading are required.
Major Products:
Dibenzofulvenes: Formed through olefination reactions.
Fluorenyl Alcohols: Produced via nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
9-Methyl-9-(Trimethylsilyl)fluorene: A similar compound with a methyl group at the 9-position instead of hydrogen.
9,9’-Bis(trimethylsilyl)fluorene: Contains two trimethylsilyl groups at the 9-position of the fluorene ring.
Uniqueness: 9-(Trimethylsilyl)fluorene is unique due to its single trimethylsilyl group, which provides a balance between steric hindrance and electronic activation. This makes it a versatile intermediate for various synthetic applications, offering distinct reactivity compared to its analogs.
Propriétés
IUPAC Name |
9H-fluoren-9-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Si/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPRGLHBYSNHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339102 | |
| Record name | 9-(TRIMETHYLSILYL)FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7385-10-6 | |
| Record name | 9-(TRIMETHYLSILYL)FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















